molecular formula C16H26O B12368778 Otne-13C3

Otne-13C3

Cat. No.: B12368778
M. Wt: 237.35 g/mol
InChI Key: FVUGZKDGWGKCFE-IWJIQKTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Otne-13C3: , also known as ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3, is a stable isotope-labeled compound. It is a derivative of 2-methoxy-4-propylphenol, where three carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in research applications, especially in the fields of chemistry and biology, where it serves as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Otne-13C3 involves the incorporation of carbon-13 into the molecular structure of 2-methoxy-4-propylphenol. This process typically requires the use of carbon-13 labeled precursors and specialized reaction conditions to ensure the stable incorporation of the isotope. The exact synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: Otne-13C3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Otne-13C3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Otne-13C3 involves its use as a stable isotope tracer. By incorporating carbon-13 into the molecular structure, researchers can track the movement and transformation of the compound in various biological and chemical systems. This allows for detailed analysis of metabolic pathways, reaction mechanisms, and other processes at the molecular level .

Comparison with Similar Compounds

    2-methoxy-4-propylphenol: The non-labeled version of Otne-13C3.

    Carbon-13 labeled compounds: Other compounds labeled with carbon-13 for similar research purposes.

Uniqueness: this compound is unique due to its specific labeling with carbon-13, which provides distinct advantages in tracing and quantitation studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .

Properties

Molecular Formula

C16H26O

Molecular Weight

237.35 g/mol

IUPAC Name

1-[2,3-dimethyl-8,8-di((113C)methyl)-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/i3+1,4+1,15+1

InChI Key

FVUGZKDGWGKCFE-IWJIQKTPSA-N

Isomeric SMILES

CC1CC2=C(CC1(C)C(=O)C)[13C](CCC2)([13CH3])[13CH3]

Canonical SMILES

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C

Origin of Product

United States

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